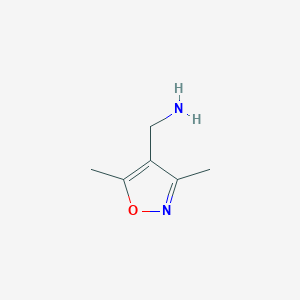

(3,5-Dimethylisoxazol-4-yl)methylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3,5-dimethyl-1,2-oxazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-4-6(3-7)5(2)9-8-4/h3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXRIJWLNQSZJTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452005 | |

| Record name | 1-(3,5-Dimethyl-1,2-oxazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131052-47-6 | |

| Record name | 1-(3,5-Dimethyl-1,2-oxazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (dimethyl-1,2-oxazol-4-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (3,5-Dimethylisoxazol-4-yl)methylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining (3,5-Dimethylisoxazol-4-yl)methylamine, a key building block in medicinal chemistry and drug discovery. The following sections detail the most viable synthetic routes, complete with experimental protocols, quantitative data, and visual representations of the chemical transformations.

Core Synthesis Pathways

The synthesis of this compound can be efficiently achieved through several strategic approaches. The most prominent and well-established routes originate from key intermediates such as 3,5-dimethylisoxazole-4-carboxaldehyde and 3,5-dimethylisoxazole-4-carbonitrile. A foundational step for these syntheses is the formation of the 3,5-dimethylisoxazole core, which is typically synthesized from readily available starting materials.

A common method for constructing the isoxazole ring is the condensation of acetylacetone with hydroxylamine hydrochloride.[1] This reaction provides the foundational 3,5-dimethylisoxazole scaffold, which can then be functionalized at the 4-position to yield the necessary precursors for the final amine product.

References

Spectroscopic and Synthetic Profile of (3,5-Dimethylisoxazol-4-yl)methylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for the novel compound (3,5-Dimethylisoxazol-4-yl)methylamine. Due to the limited availability of experimental data in peer-reviewed literature, this document presents predicted spectroscopic data based on established principles and spectral data of analogous structures. Detailed, generalized experimental protocols for synthesis and characterization are also provided to guide researchers in their work with this and similar molecules.

Physicochemical Properties

| Property | Value |

| CAS Number | 131052-47-6 |

| Molecular Formula | C₆H₁₀N₂O |

| Molecular Weight | 126.16 g/mol |

| Predicted Boiling Point | 239.9 ± 35.0 °C |

| Predicted pKa | 8.30 ± 0.29 |

| Predicted Density | 1.069 ± 0.06 g/cm³ |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational models and analysis of structurally related compounds.

Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 3.7 | s | 2H | -CH₂-NH₂ |

| ~ 2.4 | s | 3H | Isoxazole-CH₃ (C5) |

| ~ 2.2 | s | 3H | Isoxazole-CH₃ (C3) |

| ~ 1.5 | br s | 2H | -NH₂ |

Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~ 168 | C5 (Isoxazole) |

| ~ 160 | C3 (Isoxazole) |

| ~ 110 | C4 (Isoxazole) |

| ~ 40 | -CH₂-NH₂ |

| ~ 12 | Isoxazole-CH₃ (C5) |

| ~ 10 | Isoxazole-CH₃ (C3) |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3250 | Medium, Broad | N-H stretch (primary amine) |

| 2950 - 2850 | Medium | C-H stretch (aliphatic) |

| 1650 - 1580 | Medium | N-H bend (primary amine) |

| 1570 - 1450 | Strong | C=N stretch (isoxazole ring) |

| 1450 - 1350 | Medium | C-H bend (methyl) |

| 1250 - 1020 | Medium | C-N stretch |

| 900 - 650 | Broad | N-H wag |

Predicted Mass Spectrometry (MS) Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 126 | 40 | [M]⁺ (Molecular Ion) |

| 111 | 100 | [M - CH₃]⁺ |

| 97 | 30 | [M - NH₂CH₂]⁺ |

| 83 | 60 | [C₄H₅NO]⁺ |

| 42 | 50 | [C₂H₄N]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This proposed synthesis is adapted from established procedures for the synthesis of similar isoxazole derivatives.

Step 1: Synthesis of 4-Formyl-3,5-dimethylisoxazole

-

To a solution of 3,5-dimethylisoxazole (1.0 eq) in a suitable solvent such as dichloromethane, introduce a Vilsmeier-Haack reagent, prepared from phosphorus oxychloride (1.5 eq) and dimethylformamide (3.0 eq), at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by carefully adding it to a cold aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-formyl-3,5-dimethylisoxazole.

Step 2: Reductive Amination to this compound

-

Dissolve 4-formyl-3,5-dimethylisoxazole (1.0 eq) in methanol.

-

Add a solution of hydroxylamine hydrochloride (1.2 eq) and a base such as sodium acetate (1.5 eq) in water.

-

Stir the mixture at room temperature for 2-4 hours to form the oxime intermediate.

-

For the reduction, add a reducing agent like sodium borohydride (3.0 eq) portion-wise at 0 °C.

-

Alternatively, catalytic hydrogenation using a catalyst such as palladium on carbon can be employed under a hydrogen atmosphere.

-

After the reaction is complete (monitored by TLC), neutralize the reaction mixture with a dilute acid.

-

Extract the product with a suitable organic solvent like ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product by column chromatography or distillation under reduced pressure.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Prepare a sample by dissolving approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

-

For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disc.

-

Alternatively, for a liquid or soluble solid, a thin film can be prepared on a salt plate (e.g., NaCl or KBr).

-

Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Introduce a dilute solution of the sample into the mass spectrometer, typically using a direct insertion probe for solids or via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for liquids or solutions.

-

Acquire the mass spectrum using an appropriate ionization technique, such as electron ionization (EI) for volatile compounds.

-

Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Chemical properties of (3,5-Dimethylisoxazol-4-yl)methylamine

An In-depth Technical Guide to the Chemical Properties of (3,5-Dimethylisoxazol-4-yl)methylamine

This technical guide provides a comprehensive overview of the known chemical properties of this compound, catering to researchers, scientists, and professionals in drug development. This document collates available data on its physicochemical properties, offers insights into its synthesis, and presents this information in a structured and accessible format.

Core Chemical Properties

This compound, with the CAS number 131052-47-6, is a substituted isoxazole derivative.[1][2][3] Isoxazole rings and their derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The core properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀N₂O | [1][4] |

| Molecular Weight | 126.16 g/mol | [1][4] |

| Predicted Density | 1.069 ± 0.06 g/cm³ | [4] |

| Predicted Boiling Point | 239.9 ± 35.0 °C | [4] |

| Predicted pKa | 8.30 ± 0.29 | [4] |

| CAS Number | 131052-47-6 | [1][2][3] |

Synthesis and Experimental Protocols

General Synthetic Approach for 3,5-Dimethylisoxazole

A prevalent method for the formation of the 3,5-dimethylisoxazole ring is the reaction between acetylacetone and hydroxylamine hydrochloride.[5] The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the heterocyclic isoxazole ring.[5]

A logical workflow for this synthesis is depicted in the following diagram:

Caption: Synthesis workflow for 3,5-Dimethylisoxazole.

To obtain this compound, further functionalization of the 3,5-dimethylisoxazole core would be necessary. This would likely involve a formylation or a related reaction at the 4-position, followed by reductive amination to introduce the methylamine group.

Biological Context and Potential Applications

While specific signaling pathways involving this compound are not detailed in the available literature, the 3,5-dimethylisoxazole moiety has been identified as a novel bioisostere for acetyl-lysine.[7] This mimicry allows it to act as a ligand for bromodomains, which are readers of the histone-acetylation code.[7] Derivatives of 3,5-dimethylisoxazole have been investigated as competitive inhibitors of the histone-bromodomain interaction, showing potential anti-proliferative and anti-inflammatory properties.[7] Some have been developed as potent and selective BET (Bromodomain and Extra-Terminal domain) inhibitors for the treatment of diseases such as acute myeloid leukemia (AML).[8]

The potential for this compound to interact with these biological targets can be conceptualized as follows:

Caption: Logical relationship of potential biological activity.

This guide serves as a foundational resource for researchers working with this compound. The provided data and synthetic insights aim to facilitate further investigation into the properties and applications of this compound.

References

- 1. scbt.com [scbt.com]

- 2. americanelements.com [americanelements.com]

- 3. (3,5-Dimethylisoxazol-4-yl)methanamine | CAS 131052-47-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. chembk.com [chembk.com]

- 5. scribd.com [scribd.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of (R)-4-(8-methoxy-2-methyl-1-(1-phenylethy)-1H-imidazo[4,5-c]quinnolin-7-yl)-3,5-dimethylisoxazole as a potent and selective BET inhibitor for treatment of acute myeloid leukemia (AML) guided by FEP calculation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (3,5-Dimethylisoxazol-4-yl)methylamine: Synthesis, Properties, and Biological Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3,5-Dimethylisoxazol-4-yl)methylamine is a key chemical intermediate increasingly utilized in the discovery and development of novel therapeutic agents. Its structural motif is a cornerstone in the design of various bioactive molecules, particularly as a bioisostere for acetyl-lysine, leading to the development of potent inhibitors for epigenetic targets such as bromodomains. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its application in the development of modulators for critical signaling pathways, including those involving BET bromodomains and Toll-like receptor 8 (TLR8). Detailed experimental protocols for relevant biological assays are also presented to facilitate further research and development.

Chemical Properties and Structure

This compound, with the CAS number 131052-47-6, is a primary amine featuring a 3,5-dimethylisoxazole core.[1][2][3] This heterocyclic moiety is of significant interest in medicinal chemistry due to its ability to mimic peptide bonds and engage in specific hydrogen bonding patterns.

Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 131052-47-6 | [1][2][3] |

| Molecular Formula | C6H10N2O | [1][2][3] |

| Molecular Weight | 126.16 g/mol | [1][3] |

| Boiling Point | 239.9 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.069 g/cm³ (Predicted) | [4] |

| pKa | 8.30 ± 0.29 (Predicted) | [4] |

| LogP | 1.45040 (Predicted) | [4] |

| SMILES | CC1=C(CN)C(=NO1)C | [4] |

Synthesis

The synthesis of this compound is typically achieved in a two-step process starting from commercially available precursors. The key intermediate is 4-(chloromethyl)-3,5-dimethylisoxazole, which is then converted to the desired primary amine.

Experimental Protocol: Synthesis of 4-(chloromethyl)-3,5-dimethylisoxazole

A common method for the synthesis of 4-(chloromethyl)-3,5-dimethylisoxazole involves the chloromethylation of 3,5-dimethylisoxazole.[5]

Materials:

-

3,5-dimethylisoxazole

-

Trioxymethylene (paraformaldehyde)

-

1,4-Dioxane

-

Concentrated Hydrochloric Acid

-

Hydrogen Chloride gas

Procedure: [5]

-

In a suitable reaction flask, combine 3,5-dimethylisoxazole (crude), trioxymethylene, and 1,4-dioxane.

-

Add concentrated hydrochloric acid to the mixture with mechanical stirring.

-

Heat the mixture to 30-50 °C and introduce hydrogen chloride gas until the solution is saturated.

-

Increase the temperature to 80-100 °C and maintain reflux. Continue to bubble hydrogen chloride gas through the reaction mixture until the starting material is consumed (monitored by GC).

-

After the reaction is complete, remove 1,4-dioxane and water by distillation under reduced pressure.

-

The residual liquid is then purified by vacuum rectification to yield the final product, 4-(chloromethyl)-3,5-dimethylisoxazole.

Experimental Protocol: Synthesis of this compound

The conversion of 4-(chloromethyl)-3,5-dimethylisoxazole to this compound can be achieved through various amination methods. A straightforward approach involves direct reaction with ammonia.[4]

Materials:

-

4-(chloromethyl)-3,5-dimethylisoxazole

-

Ammonium hydroxide

-

1,4-Dioxane

Procedure: [4]

-

Dissolve 4-(chloromethyl)-3,5-dimethylisoxazole in 1,4-dioxane.

-

Add an excess of ammonium hydroxide to the solution.

-

Stir the reaction mixture at 20 °C for 16 hours.

-

Upon completion, the solvent is removed under reduced pressure, and the crude product can be purified by standard chromatographic techniques to yield this compound.

Note: The Gabriel synthesis provides an alternative and often cleaner method for the preparation of primary amines from alkyl halides, which could also be applied here to potentially improve yield and purity.[6][7][8][9][10]

Biological Applications and Signaling Pathways

The this compound scaffold is a key component in the design of inhibitors targeting various proteins involved in disease signaling pathways.

BET Bromodomain Inhibition

The 3,5-dimethylisoxazole moiety has been identified as an effective bioisostere for acetyl-lysine, enabling the design of potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[11] These proteins are epigenetic readers that recognize acetylated lysine residues on histones and other proteins, thereby regulating gene transcription. Dysregulation of BET protein function is implicated in various cancers and inflammatory diseases.

Toll-Like Receptor 8 (TLR8) Modulation

Derivatives of this compound have also been explored as modulators of Toll-like receptor 8 (TLR8), an endosomal pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA.[12][13] Activation of TLR8 triggers a signaling cascade leading to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines.[12][13][14]

Experimental Protocols for Biological Assays

AlphaScreen Assay for BET Bromodomain Inhibitor Screening

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to measure the inhibition of the interaction between a BET bromodomain and an acetylated histone peptide.[11][15][16][17]

-

GST-tagged BET bromodomain protein (e.g., BRD4)

-

Biotinylated acetylated histone H4 peptide

-

Streptavidin-coated Donor beads

-

Glutathione-coated Acceptor beads

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)

-

This compound derivative (inhibitor)

-

384-well microplate

-

Prepare serial dilutions of the this compound derivative in assay buffer.

-

In a 384-well plate, add the diluted inhibitor or vehicle control (DMSO).

-

Add the GST-tagged BET bromodomain protein and incubate for 15 minutes at room temperature.

-

Add the biotinylated histone peptide and incubate for another 15 minutes at room temperature.

-

Add a mixture of Glutathione Acceptor beads and Streptavidin Donor beads.

-

Incubate the plate in the dark at room temperature for 60-90 minutes.

-

Read the plate on an AlphaScreen-capable plate reader (emission at 520-620 nm).

-

The IC50 value is determined by plotting the signal intensity against the inhibitor concentration.

HEK-Blue™ TLR8 Reporter Assay

This assay is used to screen for agonists or antagonists of TLR8 by measuring the activation of an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene in HEK293 cells stably expressing human TLR8.[14][19][20][21][22]

Materials: [20][21][23][24][25]

-

HEK-Blue™ hTLR8 cells

-

HEK-Blue™ Detection medium

-

Known TLR8 agonist (e.g., R848) as a positive control

-

This compound derivative (test compound)

-

96-well plate

-

Culture HEK-Blue™ hTLR8 cells according to the manufacturer's protocol.

-

Seed the cells in a 96-well plate at the recommended density and incubate overnight.

-

Prepare serial dilutions of the this compound derivative, a known TLR8 agonist (positive control), and a vehicle control.

-

Add the diluted compounds and controls to the cells.

-

Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

-

Transfer the cell culture supernatant to a new 96-well plate.

-

Add HEK-Blue™ Detection medium to each well.

-

Incubate for 1-3 hours at 37°C.

-

Measure the optical density at 620-655 nm using a microplate reader.

-

The effect of the compound on TLR8 signaling is determined by comparing the SEAP activity in treated wells to that of the controls.

Conclusion

This compound is a versatile and valuable building block in modern drug discovery. Its unique structural and electronic properties make it an excellent scaffold for the design of potent and selective modulators of important biological targets. The synthetic routes and experimental protocols provided in this guide offer a solid foundation for researchers and scientists to further explore the therapeutic potential of compounds derived from this promising chemical entity. As research into epigenetic and immunological signaling pathways continues to expand, the utility of this compound and its derivatives is poised to grow, paving the way for the development of next-generation therapeutics.

References

- 1. scbt.com [scbt.com]

- 2. americanelements.com [americanelements.com]

- 3. (3,5-Dimethylisoxazol-4-yl)methanamine - CAS:131052-47-6 - Sunway Pharm Ltd [3wpharm.com]

- 4. This compound|lookchem [lookchem.com]

- 5. CN103130732A - Preparation method of 3,5-dimethyl-4-chloromethyl isoxazole - Google Patents [patents.google.com]

- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. Gabriel Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]

- 10. youtube.com [youtube.com]

- 11. Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Protocol for evaluation and validation of TLR8 antagonists in HEK-Blue cells via secreted embryonic alkaline phosphatase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. reactionbiology.com [reactionbiology.com]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. Detection of nanoparticles’ ability to stimulate toll-like receptors using HEK-Blue reporter cell lines - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. invivogen.com [invivogen.com]

- 23. abeomics.com [abeomics.com]

- 24. bpsbioscience.com [bpsbioscience.com]

- 25. bpsbioscience.com [bpsbioscience.com]

A Technical Guide to (3,5-Dimethylisoxazol-4-yl)methylamine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (3,5-Dimethylisoxazol-4-yl)methylamine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across various therapeutic areas. Derivatives of this core structure have been extensively investigated as potent and selective inhibitors of a range of biological targets. This technical guide provides a comprehensive review of the synthesis, quantitative biological data, and mechanisms of action of these promising compounds, with a particular focus on their role as bromodomain and extra-terminal (BET) protein inhibitors in oncology.

Synthesis and Characterization

The synthesis of this compound derivatives typically involves a multi-step process commencing with the formation of the core 3,5-dimethylisoxazole ring. A common and efficient method for constructing this heterocyclic system is through the condensation of acetylacetone with hydroxylamine hydrochloride.[1] Subsequent functionalization at the 4-position, followed by the introduction of the methylamine side chain, allows for the generation of a diverse library of derivatives.

Representative Experimental Protocol: Synthesis of a Generic N-Substituted this compound Derivative

This protocol outlines a general procedure for the synthesis of N-substituted derivatives, which is a common strategy for exploring the structure-activity relationship (SAR) of this compound class.

Step 1: Synthesis of 3,5-Dimethylisoxazole A mixture of acetylacetone (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a suitable solvent such as ethanol or acetic acid is heated to reflux for 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield crude 3,5-dimethylisoxazole, which can be purified by distillation or column chromatography.

Step 2: Vilsmeier-Haack Formylation of 3,5-Dimethylisoxazole To a solution of 3,5-dimethylisoxazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0°C, phosphorus oxychloride (1.2 eq) is added dropwise. The reaction mixture is stirred at room temperature for 1-2 hours and then heated to 60-80°C for 2-3 hours. After cooling, the mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate, 3,5-dimethylisoxazole-4-carbaldehyde, is collected by filtration, washed with water, and dried.

Step 3: Reductive Amination A solution of 3,5-dimethylisoxazole-4-carbaldehyde (1.0 eq) and a primary or secondary amine (1.1 eq) in a solvent such as methanol or dichloromethane is stirred at room temperature for 30 minutes. A reducing agent, for instance, sodium borohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq), is then added portion-wise. The reaction is stirred at room temperature for 12-24 hours. The reaction is quenched by the addition of water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to afford the desired N-substituted this compound derivative.

Biological Activity and Quantitative Data

A significant body of research has focused on the activity of this compound derivatives as inhibitors of BET bromodomains, particularly BRD4.[2] These proteins are key epigenetic readers that play a crucial role in the regulation of gene transcription. Their inhibition has emerged as a promising therapeutic strategy for the treatment of cancer and other diseases. The 3,5-dimethylisoxazole moiety acts as an effective mimic of acetylated lysine, the natural ligand for bromodomains.[3]

The following tables summarize the in vitro activity of selected this compound and related 3,5-dimethylisoxazole derivatives against various bromodomains and cancer cell lines.

| Compound ID | Target | Assay | IC50 (nM) | Reference |

| 8 | BRD4(1) | ALPHA Screen | 390 | [2] |

| 9 | BRD4(1) | ALPHA Screen | 370 | [2] |

| 17 | BRD4(1) | ALPHA Screen | 544 | [2] |

| (R)-12 | BRD4(1) | BROMOscan | 100 (IC50), 110 (Kd) | [4] |

| Compound ID | Cell Line | Assay | IC50 (nM) | Reference |

| 8 | MV4;11 | MTS | 794 | [2] |

| 9 | MV4;11 | MTS | 616 | [2] |

| (R)-12 | 22Rv1 (Prostate Cancer) | Anti-proliferation | >10 µM | [4] |

| (R)-12 | C4-2B (Prostate Cancer) | Anti-proliferation | >10 µM | [4] |

Mechanism of Action: BET Bromodomain Inhibition and Downstream Signaling

This compound derivatives exert their anti-cancer effects primarily through the inhibition of BET bromodomains. By binding to the acetyl-lysine recognition pocket of these proteins, they displace them from chromatin, leading to the downregulation of key oncogenes, most notably c-Myc.[1][5] The c-Myc transcription factor is a master regulator of cell proliferation, growth, and metabolism, and its aberrant expression is a hallmark of many cancers.

The inhibition of BRD4 by these compounds prevents the recruitment of the positive transcription elongation factor b (P-TEFb) to the promoters and enhancers of c-Myc and its target genes. This leads to a decrease in transcriptional elongation and a subsequent reduction in c-Myc mRNA and protein levels. The downregulation of c-Myc, in turn, induces cell cycle arrest, senescence, and apoptosis in cancer cells.[1][6]

Experimental Workflows

The discovery and development of novel this compound derivatives typically follow a structured workflow encompassing chemical synthesis, in vitro screening, and cell-based assays.

Conclusion and Future Directions

This compound derivatives represent a versatile and potent class of compounds with significant therapeutic potential, particularly as BET bromodomain inhibitors for the treatment of cancer. The well-established synthetic routes allow for extensive structural modifications, enabling the fine-tuning of their pharmacological properties. The clear mechanism of action, centered on the downregulation of the c-Myc oncogene, provides a strong rationale for their continued development.

Future research in this area will likely focus on:

-

Improving selectivity: While many derivatives show good affinity for BET bromodomains, enhancing selectivity for individual family members (BRD2, BRD3, BRD4, and BRDT) could lead to improved therapeutic windows and reduced off-target effects.

-

Exploring new therapeutic areas: The role of BET bromodomains in inflammatory diseases and other conditions suggests that these derivatives may have applications beyond oncology.

-

Developing novel drug delivery strategies: Formulations that enhance the bioavailability and tumor-targeting of these compounds could further improve their efficacy in vivo.

This technical guide provides a solid foundation for researchers and drug development professionals interested in harnessing the potential of this compound derivatives for the development of novel therapeutics.

References

- 1. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzoxazinone-containing 3,5-dimethylisoxazole derivatives as BET bromodomain inhibitors for treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BET bromodomain inhibition targets both c-Myc and IL7R in high-risk acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

The Genesis and Advancement of Isoxazole-Based Amines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has long been a cornerstone in medicinal chemistry. Its versatile chemical nature and ability to serve as a bioisostere for other functional groups have led to its incorporation into a wide array of therapeutic agents. The introduction of an amino group to this privileged scaffold further enhances its drug-like properties, providing a key site for molecular interactions and a versatile handle for synthetic elaboration. This technical guide delves into the discovery, history, and synthetic evolution of isoxazole-based amines, providing a comprehensive resource for researchers in the field of drug discovery and development.

Historical Perspective: The Dawn of Isoxazole and the Emergence of Aminoisoxazoles

The journey of isoxazole chemistry began in the late 19th century, with Ludwig Claisen's pioneering work on the synthesis of the isoxazole ring system. His early investigations laid the groundwork for the exploration of this versatile heterocycle. However, the specific introduction of an amino functionality onto the isoxazole core emerged later as chemists sought to modulate the physicochemical and biological properties of these compounds.

One of the earliest documented methods for the preparation of 3-aminoisoxazole derivatives dates back to a 1969 patent, which described the reaction of propiolonitrile derivatives with hydroxylamine in the presence of an alkali metal hydroxide. This process provided a foundational route to access this important class of compounds. For 5-aminoisoxazoles, early synthetic strategies included the reaction of α,β-unsaturated ketones and their derivatives with hydroxylamine, as well as the reaction of thiocarbamoylcyanoacetates with hydroxylamine. These initial discoveries opened the door for the development of a diverse range of synthetic methodologies and the subsequent explosion in the exploration of their therapeutic potential.

Key Synthetic Methodologies

The synthesis of isoxazole-based amines can be broadly categorized into methods for preparing 3-aminoisoxazoles and 5-aminoisoxazoles, each with its own set of regioselective strategies.

Synthesis of 3-Aminoisoxazoles

A prominent and historically significant method for the synthesis of 3-aminoisoxazoles involves the reaction of β-keto nitriles with hydroxylamine. This condensation-cyclization reaction provides a direct route to the 3-aminoisoxazole core. Another key strategy is the reaction of propiolonitrile derivatives with hydroxylamine.

Synthesis of 5-Aminoisoxazoles

The synthesis of 5-aminoisoxazoles often utilizes 1,3-dipolar cycloaddition reactions. A highly effective method involves the reaction of in situ generated nitrile oxides with α-cyanoenamines. This reaction proceeds with high regioselectivity to yield the desired 5-aminoisoxazole scaffold. Another classical approach involves the reaction of chalcones (α,β-unsaturated ketones) with hydroxylamine hydrochloride in an alkaline medium.

Data Presentation: Bioactivity of Isoxazole-Based Amines

The isoxazole-based amine scaffold has been incorporated into a multitude of biologically active molecules. The following tables summarize quantitative data for their activity against various protein targets.

Table 1: Isoxazole-Based Amines as Kinase Inhibitors

| Compound/Derivative Class | Target Kinase | IC50 (nM) | Reference |

| 4-(Isoxazol-3-yl)pyridin-2-amine derivatives | JNK3 | 7 | [1] |

| 4-(Isoxazol-3-yl)pyridin-2-amine derivatives | p38 | 4 | [1] |

| 3,4-Diaryl-isoxazole-based inhibitors | CK1δ | 33 | [2] |

| Isoxazole-carboxamide derivatives | COX-1 | 64 | [3] |

| Isoxazole-carboxamide derivatives | COX-2 | 13 | [3] |

Table 2: Isoxazole-Based Amines as GPCR Ligands and Other Targets

| Compound/Derivative Class | Target | Binding Affinity (Ki or IC50 in nM) | Reference |

| Trisubstituted isoxazoles | RORγt (allosteric inverse agonist) | Low nM range | [4] |

| Isoxazole-based compounds | System xc- Transporter | Varies with substitution | [5] |

| 1,4-phenylenedi(methylene)bis(5-aminoisoxazole-3-carboxylate) | AMPA Receptor (Positive Allosteric Modulator) | Potentiation at 10⁻¹¹ M | [6] |

Experimental Protocols

Detailed methodologies for the synthesis of key isoxazole-based amine precursors are provided below.

Protocol 1: Synthesis of 3-Amino-5-methylisoxazole from Acetoacetonitrile and Hydroxylamine

Materials:

-

Acetoacetonitrile

-

Hydroxylamine hydrochloride

-

Potassium carbonate

-

Water

-

Toluene

-

Anhydrous ferric chloride

-

Concentrated hydrochloric acid

-

30% Sodium hydroxide solution

Procedure:

-

In a reaction vessel, combine hydroxylamine hydrochloride (1.2 equivalents) and potassium carbonate (3 equivalents) in water. Stir the mixture at room temperature for 20 minutes.

-

Add acetoacetonitrile (1 equivalent) to the mixture and heat to 60°C for 6 hours.

-

After cooling to room temperature, add toluene to the reaction mixture and separate the aqueous layer.

-

To the organic layer, add anhydrous ferric chloride (0.1 equivalents) and heat to reflux with a water separator until the theoretical amount of water is collected.

-

Cool the reaction mixture and adjust the pH to 1-2 with concentrated hydrochloric acid.

-

Separate the aqueous layer and basify with 30% sodium hydroxide solution to a pH of 11-13 to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain 3-amino-5-methylisoxazole.[7]

Protocol 2: Synthesis of 5-Aminoisoxazole Derivatives from Chalcones

Materials:

-

Substituted chalcone

-

Hydroxylamine hydrochloride

-

Potassium hydroxide

-

Ethanol

-

Diethyl ether

-

Acetic acid

Procedure:

-

In a round-bottom flask, dissolve the substituted chalcone (1 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) in ethanol.

-

Add a 40% aqueous solution of potassium hydroxide and reflux the mixture for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

After completion, cool the reaction mixture and pour it into crushed ice.

-

Extract the product with diethyl ether.

-

Neutralize the aqueous layer with acetic acid.

-

Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography to yield the 5-aminoisoxazole derivative.[8]

Mandatory Visualization

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the involvement of isoxazole-based amines in key signaling pathways.

Experimental Workflows

The following diagrams outline typical experimental workflows for the discovery of isoxazole-based amine drugs.

Conclusion

The journey of isoxazole-based amines, from their early synthetic origins to their current status as privileged scaffolds in drug discovery, highlights the enduring importance of this chemical class. The continuous development of novel synthetic methodologies has enabled the creation of vast libraries of diverse isoxazole-based amines, leading to the discovery of potent and selective modulators of a wide range of biological targets. This technical guide provides a foundational understanding of the history, synthesis, and biological relevance of isoxazole-based amines, serving as a valuable resource for the continued exploration and exploitation of this remarkable chemical entity in the quest for new and improved therapeutics.

References

- 1. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isoxazole analogues bind the System xc− Transporter: Structure-activity Relationship and Pharmacophore Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 3-Amino-5-methylisoxazole synthesis - chemicalbook [chemicalbook.com]

- 8. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Theoretical Properties of (3,5-Dimethylisoxazol-4-yl)methylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3,5-Dimethylisoxazol-4-yl)methylamine is a heterocyclic amine containing the isoxazole scaffold, a privileged structure in medicinal chemistry. This document provides a comprehensive overview of its theoretical properties, including predicted physicochemical characteristics, spectroscopic data, and potential synthesis routes. Furthermore, it explores the prospective biological activities and associated signaling pathways, drawing insights from related isoxazole derivatives. This technical guide is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development, facilitating further investigation into the therapeutic potential of this compound.

Physicochemical Properties

The physicochemical properties of this compound have been predicted using computational models. These parameters are crucial for assessing its drug-likeness and potential pharmacokinetic profile.

| Property | Predicted Value | Reference |

| Molecular Formula | C₆H₁₀N₂O | [1][2] |

| Molecular Weight | 126.16 g/mol | [1][2] |

| pKa | 8.30 ± 0.29 | [1] |

| LogP | 1.45 | [3] |

| Boiling Point | 239.9 ± 35.0 °C | [1][3] |

| Density | 1.069 ± 0.06 g/cm³ | [1][3] |

| Hydrogen Bond Donors | 1 | N/A |

| Hydrogen Bond Acceptors | 3 | N/A |

| Rotatable Bonds | 1 | N/A |

Spectroscopic Properties (Predicted)

1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the methyl groups on the isoxazole ring, the methylene protons of the aminomethyl group, and the amine protons.

-

Methyl Protons (C3-CH₃ and C5-CH₃): Two singlets are expected for the two methyl groups on the isoxazole ring. Their chemical shifts would likely be in the range of δ 2.0-2.5 ppm.

-

Methylene Protons (-CH₂-NH₂): A singlet is anticipated for the methylene protons, likely appearing in the δ 3.5-4.0 ppm range.

-

Amine Protons (-NH₂): A broad singlet is expected for the amine protons, the chemical shift of which can vary depending on the solvent and concentration.

13C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

-

Isoxazole Ring Carbons (C3, C4, C5): Three distinct signals are expected for the carbons of the isoxazole ring.

-

Methyl Carbons (-CH₃): Two signals for the methyl carbons attached to the isoxazole ring.

-

Methylene Carbon (-CH₂-): One signal for the methylene carbon of the aminomethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretching: A broad band in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibrations of the primary amine.

-

C-H Stretching: Bands in the 2850-3000 cm⁻¹ region due to the stretching of C-H bonds in the methyl and methylene groups.

-

C=N and C=C Stretching: Absorptions in the 1500-1650 cm⁻¹ range are characteristic of the isoxazole ring.

-

N-O Stretching: A band in the 1100-1300 cm⁻¹ region can be attributed to the N-O bond of the isoxazole ring.

-

C-N Stretching: An absorption band for the C-N single bond is expected around 1000-1200 cm⁻¹.

Mass Spectrometry

In the mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 126. Fragmentation would likely involve the loss of the aminomethyl group or cleavage of the isoxazole ring.

Experimental Protocols: Proposed Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly available. However, a plausible synthetic route can be proposed based on established organic chemistry reactions, starting from the commercially available 4-(chloromethyl)-3,5-dimethylisoxazole.

Synthesis of 4-(Aminomethyl)-3,5-dimethylisoxazole

Two common methods for the conversion of an alkyl halide to a primary amine are the Gabriel synthesis and the reduction of an azide.

The Gabriel synthesis is a reliable method for preparing primary amines from primary alkyl halides, avoiding over-alkylation.[2][4][5][6]

Figure 1. Proposed Gabriel synthesis workflow.

Protocol:

-

N-Alkylation: To a solution of 4-(chloromethyl)-3,5-dimethylisoxazole in a suitable polar aprotic solvent such as dimethylformamide (DMF), add an equimolar amount of potassium phthalimide. Heat the reaction mixture to facilitate the nucleophilic substitution. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: After completion of the reaction, cool the mixture and pour it into water to precipitate the N-substituted phthalimide. Filter the solid, wash with water, and dry.

-

Deprotection: Reflux the isolated N-(3,5-Dimethylisoxazol-4-ylmethyl)phthalimide with hydrazine hydrate in ethanol.[6] This will cleave the phthalimide group to yield the desired primary amine and phthalhydrazide as a precipitate.

-

Purification: Filter off the phthalhydrazide precipitate. The filtrate containing the product can be purified by distillation or column chromatography.

This two-step method involves the formation of an alkyl azide followed by its reduction to the primary amine.

Figure 2. Proposed azide synthesis and reduction workflow.

Protocol:

-

Azide Formation: React 4-(chloromethyl)-3,5-dimethylisoxazole with sodium azide in a polar aprotic solvent like DMF or acetone. This SN2 reaction will yield 4-(azidomethyl)-3,5-dimethylisoxazole.

-

Work-up and Isolation: After the reaction is complete, the azide intermediate can be isolated by extraction.

-

Reduction: Reduce the azide to the primary amine. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent or through catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst).[7]

-

Purification: Purify the final product, this compound, by distillation or column chromatography.

Potential Biological Activities and Signaling Pathways

While the specific biological activities of this compound have not been extensively reported, the isoxazole moiety is a well-known pharmacophore present in numerous biologically active compounds.[8] Isoxazole derivatives have demonstrated a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities.[9]

A notable example is an isoxazole chalcone derivative that has been shown to enhance melanogenesis in B16 melanoma cells.[10][11] Mechanistic studies revealed that this effect is mediated through the Akt/GSK3β/β-catenin signaling pathway .[10][11]

Figure 3. Potential modulation of the Akt/GSK3β/β-catenin pathway.

This pathway is crucial in regulating various cellular processes, including cell proliferation, survival, and differentiation. The activation of Akt leads to the phosphorylation and subsequent inactivation of GSK3β.[10] Inactivated GSK3β can no longer phosphorylate β-catenin, preventing its degradation.[10] Stabilized β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator for TCF/LEF transcription factors, leading to the expression of target genes.[10]

Given the structural similarity, it is plausible that this compound or its derivatives could also interact with and modulate this or other critical signaling pathways, making it a person of interest for further investigation in various therapeutic areas, including oncology and neurodegenerative diseases.[11][12]

Conclusion

This compound presents an intriguing scaffold for the development of novel therapeutic agents. Its predicted physicochemical properties suggest good drug-like characteristics. While experimental data is limited, this guide provides a solid theoretical foundation, including plausible synthetic routes and potential biological targets. The exploration of its interaction with signaling pathways such as the Akt/GSK3β/β-catenin cascade could unveil novel therapeutic applications. Further experimental validation of the theoretical data presented herein is warranted to fully elucidate the potential of this compound in drug discovery.

References

- 1. chembk.com [chembk.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Synthesis of isoxazoline and isoxazole heterocycles as potential inhibitors of lysyl oxidase - American Chemical Society [acs.digitellinc.com]

- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Gabriel Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. Azides in the Synthesis of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. allstudyjournal.com [allstudyjournal.com]

- 12. Screening of Synthetic Isoxazolone Derivative Role in Alzheimer's Disease: Computational and Pharmacological Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Putative Mechanism of Action of (3,5-Dimethylisoxazol-4-yl)methylamine

For: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature and databases do not contain specific biological data for (3,5-Dimethylisoxazol-4-yl)methylamine. This guide, therefore, extrapolates the potential mechanism of action from published research on structurally related derivatives containing the 3,5-dimethylisoxazole core. The information presented herein is intended as a theoretical framework for research and development professionals and requires experimental validation for the specific compound of interest.

Introduction

The 3,5-dimethylisoxazole moiety has been identified as a critical pharmacophore in a novel class of epigenetic modulators. While direct studies on this compound are not presently available, extensive research on its derivatives has elucidated a consistent mechanism of action centered on the inhibition of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. This technical guide synthesizes the available evidence to propose a mechanism of action for this compound, provides quantitative data from key derivatives, details relevant experimental protocols, and visualizes the core concepts through signaling pathways and experimental workflows.

The central hypothesis is that the 3,5-dimethylisoxazole core functions as an effective bioisostere of acetylated lysine (KAc).[1][2][3] This mimicry allows it to bind to the acetyl-lysine binding pockets of bromodomains, leading to the competitive inhibition of their interaction with acetylated histones and other proteins.[1][2][3] The downstream consequences of this inhibition include the downregulation of key oncogenes, such as c-Myc, leading to cell cycle arrest and anti-proliferative effects in various cancer models.[4][5]

Core Mechanism of Action: Acetyl-Lysine Mimicry and BRD4 Inhibition

The primary molecular target of compounds containing the 3,5-dimethylisoxazole scaffold is the bromodomain, an epigenetic reader domain that recognizes acetylated lysine residues on histones and other proteins. The 3,5-dimethylisoxazole moiety has been structurally and functionally characterized as an effective mimic of acetylated lysine.[1][2][3] X-ray crystallography studies of 3,5-dimethylisoxazole derivatives in complex with the first bromodomain of BRD4 (BRD4(1)) have revealed that the isoxazole oxygen accepts a hydrogen bond from a conserved asparagine residue (N140 in BRD4) within the binding pocket.[1] This interaction is crucial as it mimics the key hydrogen bond formed between the carbonyl oxygen of acetylated lysine and the same asparagine residue.

By occupying the acetyl-lysine binding pocket, this compound and its derivatives are proposed to act as competitive inhibitors of BRD4. BRD4 plays a pivotal role in transcriptional activation by recruiting the Positive Transcription Elongation Factor b (P-TEFb) to chromatin, which in turn phosphorylates RNA Polymerase II, leading to the transcriptional elongation of target genes, including the potent oncogene MYC. Inhibition of BRD4 by a 3,5-dimethylisoxazole-containing compound displaces it from acetylated histones at the MYC gene's promoter and enhancer regions, thereby suppressing MYC transcription and leading to a reduction in c-Myc protein levels.

Signaling Pathway

Caption: Proposed signaling pathway of BRD4 inhibition by this compound.

Quantitative Data from 3,5-Dimethylisoxazole Derivatives

While no specific quantitative data for this compound is available, the following table summarizes the inhibitory activities of several key derivatives against BRD4 and cancer cell lines. This data provides a benchmark for the potential potency of this class of compounds.

| Compound ID | Target | Assay Type | IC50 | Cell Line | Antiproliferative IC50 | Reference |

| 11h | BRD4(1) | Biochemical | 27.0 nM | HL-60 | 0.120 µM | [5] |

| BRD4(2) | Biochemical | 180 nM | MV4-11 | 0.09 µM | [5] | |

| 11d | BRD4 | Biochemical | 0.55 µM | MV4-11 | 0.19 µM | [4] |

| 11e | BRD4 | Biochemical | 0.86 µM | MV4-11 | 0.32 µM | [4] |

| 11f | BRD4 | Biochemical | 0.80 µM | MV4-11 | 0.12 µM | [4] |

| Compound 10 | BRD4 BD1 | Biochemical | 1.9 nM | MV4-11 | Not explicitly stated for this compound ID, but antiproliferative effects were observed. | Eur J Med Chem. 2024 Jan 5:263:115924 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the research of 3,5-dimethylisoxazole derivatives.

Protocol 1: Biochemical BRD4 Inhibition Assay (AlphaScreen)

This protocol is adapted from commercially available BRD4 inhibitor screening assay kits.

Objective: To measure the direct inhibitory effect of a compound on the binding of BRD4 to an acetylated histone peptide.

Materials:

-

Purified, GST-tagged BRD4 bromodomain 1 (BD1)

-

Biotinylated histone H4 peptide (acetylated at lysines 5, 8, 12, and 16)

-

Streptavidin-coated Donor beads

-

Glutathione-coated Acceptor beads

-

Assay Buffer

-

384-well microplate

-

Plate reader capable of AlphaScreen detection

Workflow:

Caption: Workflow for the BRD4 AlphaScreen inhibition assay.

Procedure:

-

A master mix of assay buffer, biotinylated histone peptide, and GST-tagged BRD4(BD1) is prepared.

-

The test compound, dissolved in DMSO and diluted in assay buffer, is added to the wells of a 384-well plate.

-

The master mix is added to the wells containing the test compound.

-

The plate is incubated at room temperature for 30 minutes to allow for binding.

-

Glutathione-coated Acceptor beads are added, and the plate is incubated for a further 60 minutes.

-

Streptavidin-coated Donor beads are added, and the plate is incubated for 30 minutes in the dark.

-

The plate is read on a plate reader. A decrease in the AlphaScreen signal indicates inhibition of the BRD4-histone interaction.

Protocol 2: Cell Proliferation Assay (MTT Assay)

Objective: To determine the effect of a compound on the metabolic activity and proliferation of cultured cells.

Materials:

-

Cancer cell line of interest (e.g., MV4-11, HL-60)

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Workflow:

Caption: Workflow for the MTT cell proliferation assay.

Procedure:

-

Cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.

-

The culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (e.g., DMSO) is also included.

-

The plate is incubated for 48 to 72 hours.

-

MTT solution is added to each well, and the plate is incubated for 4 hours, during which viable cells metabolize the MTT into purple formazan crystals.

-

A solubilization solution is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm. The absorbance is proportional to the number of viable cells.

Protocol 3: Western Blot Analysis of c-Myc

Objective: To determine the effect of a compound on the protein expression level of c-Myc.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

Test compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-c-Myc, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Workflow:

Caption: Workflow for Western blot analysis of c-Myc.

Procedure:

-

Cells are treated with the test compound for a specified duration (e.g., 24 hours).

-

Cells are lysed, and the total protein concentration is determined.

-

Equal amounts of protein from each sample are separated by SDS-PAGE.

-

The separated proteins are transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody against c-Myc. The membrane is also probed with a primary antibody for a loading control protein.

-

The membrane is incubated with an HRP-conjugated secondary antibody.

-

The protein bands are visualized using an ECL substrate and an imaging system. The intensity of the c-Myc band is normalized to the loading control to determine the relative change in protein expression.

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

Objective: To determine the effect of a compound on the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell line of interest

-

Test compound

-

Phosphate-Buffered Saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Workflow:

Caption: Workflow for cell cycle analysis using propidium iodide.

Procedure:

-

Cells are treated with the test compound for 24 to 48 hours.

-

Cells are harvested, washed with PBS, and pelleted by centrifugation.

-

The cell pellet is resuspended in ice-cold 70% ethanol while vortexing to fix and permeabilize the cells.

-

The fixed cells are washed and resuspended in a PI staining solution that also contains RNase A to degrade RNA.

-

The cells are incubated to allow for stoichiometric binding of PI to the DNA.

-

The fluorescence of the PI-stained cells is measured using a flow cytometer. The intensity of the fluorescence is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, the substantial body of research on its structural analogs strongly supports its role as a competitive inhibitor of BET bromodomains, particularly BRD4. The 3,5-dimethylisoxazole core acts as an effective acetyl-lysine mimic, leading to the disruption of BRD4-mediated gene transcription. The anticipated downstream effects include the suppression of oncogenic drivers like c-Myc, resulting in cell cycle arrest and anti-proliferative activity. The experimental protocols detailed in this guide provide a robust framework for the validation of this hypothesized mechanism for this compound and for the further characterization of this promising class of epigenetic modulators. Future research should focus on the direct biological evaluation of this specific compound to confirm its activity and to explore its therapeutic potential.

References

- 1. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potential Biological Activity of (3,5-Dimethylisoxazol-4-yl)methylamine: A Core Scaffold for Epigenetic Modulators

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The compound (3,5-Dimethylisoxazol-4-yl)methylamine represents a foundational chemical scaffold of significant interest in the field of epigenetics, particularly in the development of bromodomain inhibitors. While direct and extensive biological profiling of this specific molecule is not widely documented in publicly available literature, its core structure, the 3,5-dimethylisoxazole moiety, is a well-established and validated bioisostere for acetylated lysine (KAc). This critical feature enables it to serve as a potent pharmacophore for targeting bromodomains, which are key "reader" domains in the epigenetic regulation of gene expression. This technical guide provides a comprehensive overview of the biological significance of the 3,5-dimethylisoxazole scaffold, focusing on its role in the design and mechanism of action of potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4). We will delve into the downstream signaling consequences of BET inhibition, present quantitative data for representative derivative compounds, and provide detailed experimental protocols for assessing the activity of molecules built upon this core structure.

Introduction: The Epigenetic Role of Bromodomains and the Promise of the 3,5-Dimethylisoxazole Scaffold

Epigenetic modifications, such as the acetylation of lysine residues on histone tails, play a pivotal role in regulating gene transcription. Bromodomains are protein modules that recognize and bind to these acetylated lysine residues, thereby recruiting transcriptional machinery to specific genomic loci. The BET family of proteins are key epigenetic regulators, and their aberrant activity is implicated in a variety of diseases, most notably cancer and inflammatory conditions.

The 3,5-dimethylisoxazole moiety has emerged as a highly effective mimic of acetylated lysine, capable of competitively binding to the KAc-binding pocket of bromodomains.[1][2] This interaction is characterized by a crucial hydrogen bond between the isoxazole nitrogen and a conserved asparagine residue within the bromodomain binding site.[1] Consequently, this compound serves as a valuable and versatile starting point for the synthesis of a diverse range of potent and selective BET inhibitors.

Mechanism of Action and Downstream Signaling Pathways

BET inhibitors containing the 3,5-dimethylisoxazole scaffold function by displacing BET proteins from chromatin. This prevents the recruitment of transcriptional regulators, leading to the downregulation of key oncogenes and pro-inflammatory genes. A primary target of BET inhibitors is the MYC oncogene, whose expression is critically dependent on BRD4.[3]

The inhibition of the BRD4-MYC axis triggers a cascade of downstream effects, including cell cycle arrest and apoptosis in cancer cells. The general signaling pathway impacted by BET inhibitors is depicted below.

Caption: Signaling pathway of BET inhibitors based on the this compound scaffold.

Quantitative Biological Data of Representative Derivatives

While specific quantitative data for this compound is scarce, numerous derivatives have been synthesized and evaluated for their inhibitory activity against BET bromodomains. The following tables summarize key data for some of these compounds, illustrating the potential of this chemical class.

Table 1: In Vitro Inhibitory Activity of Representative 3,5-Dimethylisoxazole-based BET Inhibitors

| Compound ID | Target | Assay Type | IC50 (nM) | Reference |

| Compound 10 | BRD4 BD1 | Biochemical Assay | 1.9 | [3] |

| Compound 3 | BRD4(1) | AlphaScreen | 4800 | [2] |

| Compound 5 | BRD4(1) | Biochemical Assay | <100 | [2] |

Table 2: Cellular Activity of a Representative 3,5-Dimethylisoxazole-based BET Inhibitor

| Compound ID | Cell Line | Assay Type | IC50 (µM) | Effect | Reference |

| Compound 10 | MV4-11 (AML) | Proliferation Assay | Not specified | Potent anti-proliferative effects | [3] |

| (+)-JQ1 (BET inhibitor) | MV4;11 (AML) | Proliferation Assay | 0.794 | Antiproliferative | [2] |

Experimental Protocols

The following are detailed, generalized protocols for key experiments used to characterize the biological activity of BET inhibitors derived from the this compound scaffold.

Bromodomain Binding Assay (AlphaScreen)

This assay is used to quantify the ability of a compound to disrupt the interaction between a bromodomain and an acetylated histone peptide.

Experimental Workflow:

Caption: Experimental workflow for a bromodomain binding assay (AlphaScreen).

Detailed Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS).

-

Prepare serial dilutions of the test compound in assay buffer.

-

-

Assay Plate Preparation:

-

Add the biotinylated histone peptide to all wells of a 384-well plate.

-

Add the GST-tagged bromodomain protein.

-

Add the test compound or vehicle control.

-

-

Incubation:

-

Incubate the plate at room temperature for 30 minutes.

-

-

Addition of Detection Reagents:

-

Add Streptavidin-coated Donor beads and anti-GST-coated Acceptor beads.

-

-

Final Incubation:

-

Incubate the plate in the dark at room temperature for 1-2 hours.

-

-

Data Acquisition and Analysis:

-

Read the plate on an AlphaScreen-compatible plate reader.

-

The data is analyzed to determine the concentration of the test compound that causes 50% inhibition of the signal (IC50).

-

Cellular Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to assess the anti-proliferative effects of a compound.

Detailed Methodology:

-

Cell Seeding:

-

Seed cells (e.g., a cancer cell line known to be sensitive to BET inhibition like MV4-11) in a 96-well plate at an appropriate density.

-

Allow cells to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of the test compound or vehicle control.

-

-

Incubation:

-

Incubate the cells for a specified period (e.g., 72 hours).

-

-

MTT Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

-

Solubilization:

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Calculate the cell viability and determine the IC50 value.

-

Conclusion and Future Directions

This compound is a key foundational molecule in the development of a promising class of epigenetic modulators. Its core 3,5-dimethylisoxazole moiety serves as a highly effective acetyl-lysine mimetic, enabling the design of potent and selective BET bromodomain inhibitors. The derivatives of this scaffold have demonstrated significant anti-cancer and anti-inflammatory potential in preclinical studies.

Future research efforts will likely focus on the further optimization of this scaffold to enhance potency, selectivity, and pharmacokinetic properties. The exploration of its utility in targeting other bromodomain-containing proteins beyond the BET family also represents an exciting avenue for drug discovery. For researchers and drug development professionals, this compound and its derivatives offer a rich chemical space for the creation of novel therapeutics for a range of debilitating diseases.

References

- 1. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of (R)-4-(8-methoxy-2-methyl-1-(1-phenylethy)-1H-imidazo[4,5-c]quinnolin-7-yl)-3,5-dimethylisoxazole as a potent and selective BET inhibitor for treatment of acute myeloid leukemia (AML) guided by FEP calculation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (3,5-Dimethylisoxazol-4-yl)methylamine: Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining (3,5-Dimethylisoxazol-4-yl)methylamine, a key building block in pharmaceutical and medicinal chemistry. The synthesis of this compound can be approached from several key starting materials, each with distinct advantages and procedural requirements. This document details the experimental protocols, presents quantitative data for comparison, and visualizes the synthetic pathways.

Core Synthetic Strategies

The synthesis of this compound predominantly proceeds through three main pathways, each originating from a different commercially available or readily synthesizable precursor:

-

From 4-(Chloromethyl)-3,5-dimethylisoxazole: A direct and efficient one-step nucleophilic substitution.

-

From 3,5-Dimethylisoxazole-4-carboxylic Acid: A two-step process involving amidation followed by reduction.

-

From 3,5-Dimethylisoxazole-4-carbaldehyde: A one-step reductive amination.

The selection of a particular route may depend on factors such as the availability and cost of the starting material, desired yield and purity, and the scalability of the process.

Data Summary of Synthetic Routes

The following table summarizes the quantitative data associated with the key transformations in the synthesis of this compound, providing a basis for comparison of the different methodologies.

| Starting Material | Reaction Type | Reagents & Solvents | Reaction Time | Temperature | Yield (%) |

| 4-(Chloromethyl)-3,5-dimethylisoxazole | Nucleophilic Substitution | Ammonium hydroxide, 1,4-Dioxane | 16 h | 20 °C | 92% |

| Ethyl 3,5-dimethylisoxazole-4-carboxylate | Saponification | NaOH, THF, Methanol, Water | 8 h | Room Temp. | 94% |

| 3,5-Dimethylisoxazole-4-carboxylic acid | Amidation & Reduction | SOCl₂, NH₄OH; LiAlH₄, THF | - | - | - |

| 3,5-Dimethylisoxazole-4-carbaldehyde | Reductive Amination | NH₃/MeOH, H₂, Raney Nickel | - | - | - |

| 3,5-Dimethylisoxazole-4-carbonitrile | Nitrile Reduction | LiAlH₄, THF or H₂/Raney Nickel | - | - | - |

Data for the amidation/reduction of the carboxylic acid and the reductive amination of the aldehyde are based on general procedures and may vary for this specific substrate.

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below.

Protocol 1: Synthesis from 4-(Chloromethyl)-3,5-dimethylisoxazole

This method offers a direct route to the target compound through a nucleophilic substitution reaction.

Reaction: 4-(Chloromethyl)-3,5-dimethylisoxazole + NH₄OH → this compound

Procedure:

-

To a solution of 4-(chloromethyl)-3,5-dimethylisoxazole in 1,4-dioxane, add an excess of ammonium hydroxide.

-

Stir the reaction mixture at 20 °C for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Synthesis from 3,5-Dimethylisoxazole-4-carboxylic Acid

This two-step sequence involves the formation of an intermediate carboxamide, followed by its reduction.

Step 2a: Synthesis of 3,5-Dimethylisoxazole-4-carboxylic Acid

The carboxylic acid is typically prepared by the saponification of its corresponding ethyl ester.

Reaction: Ethyl 3,5-dimethylisoxazole-4-carboxylate + NaOH → 3,5-Dimethylisoxazole-4-carboxylic acid

Procedure: [1]

-

Dissolve ethyl 3,5-dimethyl-4-isoxazolecarboxylate (2.4 g, 14 mmol) in a mixture of tetrahydrofuran (THF, 8 mL) and methanol (MeOH, 8 mL).[1]

-

Add an aqueous solution of 5 N sodium hydroxide (NaOH) (8.5 mL).[1]

-

Stir the reaction mixture at room temperature for 8 hours.[1]

-

Remove the organic solvents by distillation under reduced pressure.[1]

-

Acidify the remaining aqueous solution with 6 N aqueous hydrochloric acid (HCl) to a pH of 2.[1]

-

Filter the precipitated white solid, wash with water, and dry to yield 3,5-dimethylisoxazole-4-carboxylic acid (2.1 g, 94.0% yield).[1]

Step 2b: Amidation of 3,5-Dimethylisoxazole-4-carboxylic Acid

A general procedure for the conversion of a carboxylic acid to a primary amide is outlined below.

Reaction: 3,5-Dimethylisoxazole-4-carboxylic acid + SOCl₂ then NH₄OH → 3,5-Dimethylisoxazole-4-carboxamide

Procedure:

-

To a solution of 3,5-dimethylisoxazole-4-carboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane), add thionyl chloride (SOCl₂) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the conversion to the acid chloride is complete (monitored by IR spectroscopy).

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-